Sodium thioacetate
Overview
Description
Sodium thioacetate is an organosulfur compound with the chemical formula CH3COSNa. It is a white crystalline solid that is soluble in water and commonly used in organic synthesis as a source of the thioacetate anion. This compound is particularly valuable in the preparation of thiols and thioesters, which are important intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium thioacetate can be synthesized through several methods. One common method involves the reaction of acetic anhydride with hydrogen sulfide, followed by neutralization with sodium hydroxide: [ (CH3CO)2O + H2S \rightarrow CH3COSH + CH3COOH ] [ CH3COSH + NaOH \rightarrow CH3COSNa + H2O ]
Another method involves the reaction of acetic acid with phosphorus pentasulfide, followed by neutralization: [ CH3COOH + P2S5 \rightarrow CH3COSH + P2O5 ] [ CH3COSH + NaOH \rightarrow CH3COSNa + H2O ]
Industrial Production Methods: In industrial settings, this compound is often produced using polymer-supported this compound, which allows for efficient conversion of alkyl halides to their corresponding S-alkyl thioacetates under mild and nonaqueous conditions .
Chemical Reactions Analysis
Types of Reactions: Sodium thioacetate undergoes various chemical reactions, including:
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Nucleophilic Substitution: this compound acts as a nucleophile in substitution reactions with alkyl halides to form thioesters. [ R-X + CH3COSNa \rightarrow R-S-COCH3 + NaX ]
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Hydrolysis: Thioacetate esters can be hydrolyzed to yield thiols. [ R-S-COCH3 + H2O \rightarrow R-SH + CH3COOH ]
Common Reagents and Conditions:
Alkyl Halides: Used in nucleophilic substitution reactions.
Water: Used in hydrolysis reactions.
Major Products:
Thioesters: Formed from nucleophilic substitution.
Thiols: Formed from hydrolysis of thioesters.
Scientific Research Applications
Sodium thioacetate has a wide range of applications in scientific research:
Biology: Utilized in the preparation of biologically active sulfur-containing compounds.
Medicine: Employed in the synthesis of pharmaceuticals that contain sulfur groups.
Industry: Used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium thioacetate involves its role as a nucleophile in various chemical reactions. The thioacetate anion (CH3COS-) is highly nucleophilic and can readily attack electrophilic centers in organic molecules, leading to the formation of thioesters and thiols. This nucleophilic behavior is due to the presence of the sulfur atom, which is more polarizable than oxygen and thus more reactive in nucleophilic substitution reactions .
Comparison with Similar Compounds
Thioacetic Acid (CH3COSH): The parent compound of sodium thioacetate, used in similar reactions.
Potassium Thioacetate (CH3COSK): Another thioacetate salt with similar reactivity.
Sodium Thiocyanate (NaSCN): Used in the synthesis of thiols and thioesters, but with different reactivity and applications.
Uniqueness: this compound is unique due to its high solubility in water and its ability to act as a nucleophile in a wide range of organic reactions. Its use in polymer-supported synthesis allows for efficient and high-yield production of thioesters under mild conditions, making it a valuable reagent in both laboratory and industrial settings .
Properties
IUPAC Name |
sodium;ethanethioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4OS.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBWNXJFTBCLKT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[S-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NaOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
507-09-5 (Parent) | |
Record name | Acetic acid, thio-, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034832354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10956307 | |
Record name | Sodium ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10956307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34832-35-4 | |
Record name | Acetic acid, thio-, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034832354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10956307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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